molecular formula C13H13FN4S B1389427 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177312-12-7

6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B1389427
CAS No.: 1177312-12-7
M. Wt: 276.33 g/mol
InChI Key: KDSQKGUBCVJYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (Molecular Formula: C13H13FN4S, Molecular Weight: 276.33) is a synthetic small molecule featuring a benzothiazole core scaffold linked to an imidazole group via a propyl chain . The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for yielding compounds with a wide spectrum of potent biological activities . This particular molecular architecture, which incorporates electron-withdrawing fluorine and a nitrogen-rich imidazole, is of significant interest in the design and discovery of novel pharmacologically active agents. Research into analogous benzothiazole compounds has demonstrated promising applications in antiviral therapy, particularly against Human Immunodeficiency Virus (HIV). Such derivatives have been investigated as inhibitors of key viral targets, including the CCR5 and CXCR4 chemokine receptors, which are critical co-receptors for HIV entry into host cells, as well as other targets like HIV integrase and gp41 . The presence of the imidazole ring, a common feature in the active sites of many enzymes, further enhances the compound's potential as a key intermediate for researchers exploring new inhibitors and therapeutic candidates. This product is provided for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4S/c14-10-2-3-11-12(8-10)19-13(17-11)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQKGUBCVJYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Coupling Reaction

The core step involves the nucleophilic substitution of the amine group on the benzothiazole ring with the imidazole-propylamine moiety. This is typically facilitated by:

  • Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates carboxyl or amine groups for bond formation.
  • Catalysts: DMAP (4-dimethylaminopyridine) is often used to increase reaction rate and yield.
  • Solvents: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred for solubility and reaction efficiency.
  • Conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, typically at room temperature to moderate heating (25–80 °C), with reaction times ranging from 6 to 12 hours.

Purification and Crystallization

  • After completion, the reaction mixture is quenched with water or aqueous acid/base.
  • The product is extracted using organic solvents such as ethyl acetate.
  • Purification is performed by recrystallization from ethanol or chloroform/methanol mixtures, with slow evaporation at low temperature (around 4 °C) to obtain crystals suitable for characterization.
  • Chromatographic methods (e.g., column chromatography) may be used for further purification if necessary.

Alternative Industrial-Scale Synthesis

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Coupling agent EDCI (1–1.5 equiv) Activates amine for nucleophilic substitution
Catalyst DMAP (0.1 equiv) Enhances reaction rate
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 25–80 °C Room temperature to moderate heating
Reaction time 6–12 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents oxidation
Work-up Aqueous quench, organic extraction Removes impurities
Purification Recrystallization, chromatography Ensures high purity

Characterization of the Product

  • NMR Spectroscopy: Proton NMR confirms the presence of imidazole protons (δ ~7.0–7.7 ppm), benzothiazole aromatic protons, and aliphatic linker signals.
  • X-ray Crystallography: Confirms molecular geometry and dihedral angles between benzothiazole and imidazole rings.
  • Mass Spectrometry: Confirms molecular weight (276.33 g/mol for the fluoro derivative).
  • IR Spectroscopy: Detects characteristic NH stretching (~3178 cm⁻¹) and C=N/C=S vibrations (~1600–1472 cm⁻¹).

Research Findings and Notes

  • The fluorine substituent at the 6-position of the benzothiazole ring can influence electronic properties and reactivity, requiring slight optimization of reaction conditions compared to methyl or methoxy analogs.
  • The imidazole ring is sensitive to oxidation; therefore, inert atmosphere and mild conditions are critical.
  • Industrial synthesis benefits from continuous flow methods to maintain consistent quality and yield.
  • The compound’s synthesis is adaptable to various benzothiazole derivatives, allowing for structural analog development.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield/Notes
1. Synthesis of 6-fluoro-1,3-benzothiazol-2-amine Halogenation or purchase of fluorinated benzothiazole amine Fluorination agents or commercial sources High purity required
2. Preparation of 3-(1H-imidazol-1-yl)propylamine Alkylation of imidazole or commercial purchase Alkyl halides, base, solvent Stable intermediate
3. Coupling reaction Nucleophilic substitution of amine with imidazole linker EDCI, DMAP, DMF, inert atmosphere, 25–80 °C, 6–12 h Moderate to high yield (50–85%)
4. Work-up and purification Extraction, recrystallization, chromatography Ethanol, chloroform/methanol mixtures Pure crystalline product
5. Scale-up Continuous flow synthesis with automated monitoring Flow reactors, real-time analysis Improved yield and reproducibility

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Molecular Formula : C12H13FN4S
  • CAS Number : 1177312-12-7

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Benzothiazole derivatives have shown promising antimicrobial activity. In vitro studies have reported that compounds related to this compound possess significant inhibitory effects against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial action at concentrations as low as 12.5 µg/mL .

Neuroprotective Effects

There is emerging evidence suggesting that benzothiazole derivatives may exert neuroprotective effects. Research into related compounds has shown potential in mitigating neurodegenerative processes associated with diseases such as Alzheimer's. For example, certain derivatives have been identified as inhibitors of amyloid-beta peptide interactions, which are implicated in Alzheimer's pathology .

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers evaluated the anticancer efficacy of several benzothiazole derivatives, including those structurally related to this compound. The results indicated a strong correlation between structural modifications and cytotoxic activity against various cancer cell lines, showcasing the potential for developing targeted therapies .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation conducted by MDPI assessed the antimicrobial activities of various benzothiazole compounds. Among them, derivatives similar to this compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism by which 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the fluorine atom can enhance the compound's binding affinity and selectivity. The benzothiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Benzothiazole Derivatives

4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Structure : Chlorine at position 4 of benzothiazole.
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity but increase lipophilicity.
    • Positional isomerism (4-Cl vs. 6-F) could alter steric interactions in enzyme active sites.
  • Synthesis : Prepared via similar methods, with yields and purity comparable to the 6-fluoro analog .
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine Hydrate
  • Structure : Chlorine at position 6 and a methyl group at position 3.
  • Hydrate form may improve crystallinity and stability .
4-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Structure : Fluorine at position 4.
  • Key Differences :
    • Positional isomerism (4-F vs. 6-F) impacts electronic distribution; the 6-fluoro derivative may exhibit stronger electron-withdrawing effects on the benzothiazole’s thiazole ring.
    • Molecular weight: 276.33 (4-F) vs. ~276.33 (6-F; estimated) .

Trifluoromethyl and Aromatic Substituted Analogs

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Trifluoromethyl at position 6 and an acetamide side chain.
  • Amide linkage vs. amine linkage: Reduced basicity may alter pharmacokinetics .
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide
  • Structure : Nitro-substituted benzamide with imidazolylpropylamine.
  • Key Differences :
    • Nitro groups are potent electron-withdrawing but may confer toxicity risks.
    • Carboxamide vs. benzothiazole: Different pharmacophore scaffolds likely target distinct biological pathways .

Heterocyclic Variants

N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • Structure : Pyrimidine core with nitro-triazole and imidazolylpropylamine.
  • Key Differences :
    • Pyrimidine’s planar structure vs. benzothiazole’s fused ring system may influence DNA intercalation or kinase inhibition.
    • Melting point: 198–200 °C (decomp.), indicating thermal stability comparable to benzothiazole derivatives .

Physicochemical Comparisons

Compound Molecular Weight Substituent Position Key Functional Groups Melting Point (°C)
6-Fluoro analog ~276.33 6-F, benzothiazole Amine, imidazole Not reported
4-Fluoro analog 276.33 4-F, benzothiazole Amine, imidazole Not reported
6-Chloro-4-methyl analog Not reported 6-Cl, 4-CH₃ Amine, imidazole Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~352.3 6-CF₃, benzothiazole Amide, phenyl Not reported

Biological Activity

6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, with the CAS number 1177312-51-4, is a compound of interest due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activities. For instance, compounds related to this compound have been tested against various cancer cell lines:

Cell Line IC50 (μM) Activity
HCT116 (Colon)5.4Moderate antiproliferative
MCF-7 (Breast)4.8Strong antiproliferative
U87 MG (Glioblastoma)6.2Moderate antiproliferative
A549 (Lung)7.0Moderate antiproliferative

These results suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies have highlighted potential pathways:

  • Inhibition of PI3K/mTOR Pathway : Similar compounds have shown the ability to inhibit key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some benzothiazole derivatives possess antioxidant properties that can protect normal cells from oxidative stress induced by cancer therapies.

Neuroprotective Effects

In addition to anticancer properties, benzothiazole compounds have been evaluated for neuroprotective effects. Studies indicate that certain derivatives can inhibit amyloid-beta aggregation, which is implicated in Alzheimer's disease pathology:

Compound IC50 (μM) Effect
Benzothiazole Derivative A6.46Inhibits Aβ aggregation
Benzothiazole Derivative B6.56Inhibits Aβ aggregation

This suggests a dual role for these compounds in both cancer treatment and neuroprotection.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various benzothiazole derivatives, including our compound of interest. The researchers found that modifications at the imidazole ring significantly enhanced cytotoxicity against multiple cancer cell lines while maintaining low toxicity toward normal cells .

Case Study 2: Neuroprotective Potential

Research published in Molecules demonstrated that certain benzothiazole derivatives could effectively reduce amyloid-beta levels in vitro and improve cognitive function in animal models of Alzheimer's disease . This highlights the potential therapeutic applications beyond oncology.

Q & A

Q. Basic to Advanced Techniques

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths and angles. Hydrogen atoms are refined with restraints (d(N–H) = 0.90 Å) .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies imidazole (δ 7.5–7.7 ppm) and benzothiazole protons (δ 6.8–7.4 ppm). FT-IR confirms amine N–H stretches (~3300 cm⁻¹) .
  • DFT Calculations : Validate electronic structure using B3LYP/6-31G(d) to compare experimental vs. computed geometries .

How can density functional theory (DFT) predict the electronic properties of this compound for drug design?

Advanced Computational Approach
DFT models (e.g., B3LYP with exact-exchange terms) calculate:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity and charge transfer potential.
  • Solvation Effects : Use polarizable continuum models (PCM) to simulate aqueous solubility.
  • Thermochemistry : Predict atomization energies (error margin ±2.4 kcal/mol) to guide stability assessments .

What biological activities are hypothesized for this compound, and how can its pharmacological potential be evaluated?

Basic Screening Framework
While direct data on this compound is limited, structurally related benzothiazoles and imidazoles exhibit:

  • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
  • Anticancer Potential : Test cytotoxicity in HeLa or MCF-7 cells using MTT assays. Compare IC₅₀ values with cisplatin controls .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II or β-tubulin .

How can researchers resolve contradictions in reported synthetic yields or purity levels?

Advanced Data Analysis
Discrepancies (e.g., 84% vs. 82% yield with impurities) arise from:

  • Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields due to easier heat/solvent control .
  • Purification Rigor : Column chromatography vs. recrystallization impacts purity. Quantify impurities via ¹H NMR integration or GC-MS .
  • Solvent Choice : Anhydrous conditions reduce side reactions (e.g., acetal formation in ethanol) .

What experimental and computational methods elucidate the reaction mechanism of key synthetic steps?

Q. Advanced Mechanistic Study

  • Kinetic Profiling : Monitor intermediate formation via in situ IR or LC-MS to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic substitution pathways .
  • Computational Modeling : Simulate transition states (Gaussian 16) to map energy barriers for amine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.